4-(4-Quinolin-8-yloxybutoxy)benzaldehyde
Description
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via a butoxy chain at the para position of the benzaldehyde ring. This structure combines the aromatic aldehyde functionality with the heterocyclic quinoline system, which is known for its diverse biological and photophysical properties. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous benzaldehyde derivatives .
Properties
IUPAC Name |
4-(4-quinolin-8-yloxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-15-16-8-10-18(11-9-16)23-13-1-2-14-24-19-7-3-5-17-6-4-12-21-20(17)19/h3-12,15H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBYWZHSCEFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with 4-bromobutanol in the presence of a base, such as potassium carbonate, to form the 4-(8-quinolinyloxy)butanol intermediate.
Aldehyde Formation: The final step involves the reaction of 4-(8-quinolinyloxy)butanol with 4-formylbenzoic acid under acidic conditions to yield 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: 4-[4-(8-quinolinyloxy)butoxy]benzoic acid.
Reduction: 4-[4-(8-quinolinyloxy)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Quinolin-8-yloxybutoxy)benzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as antibacterial, antifungal, or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Quinolin-8-yloxybutoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. It may also disrupt fungal cell wall synthesis and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related benzaldehyde derivatives, emphasizing synthesis, reactivity, and biological activity.
Substituent Effects on Reactivity and Yield
Benzaldehyde derivatives with electron-donating or withdrawing groups exhibit distinct reactivity patterns. For example:
- 4-(N,N-Dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) (): These derivatives react with indole precursors to form indolo-thiopyrylium salts (e.g., 8a, 8b) in yields of 78% or higher under refluxing methanol. The electron-rich dimethyl/diethylamino groups enhance nucleophilic attack, facilitating efficient cyclization .
- 4-[18F]Fluorobenzaldehyde ([18F]-5) (): Radiolabeled with fluorine-18, this derivative is used in radiopharmaceutical synthesis. Its coupling with phosphonic acid diesters achieves a 76% yield, highlighting the compatibility of fluorinated benzaldehydes with high-efficiency labeling protocols .
Functional Group Compatibility
- Methoxycarbonyl and styryl groups (): These groups in compounds like 8a enable extended conjugation, useful in dyes or sensors.
- Fluorine-18 labeling (): Critical for positron emission tomography (PET) imaging, as seen in 6 .
Data Table: Key Properties of Compared Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
